FERROCENE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

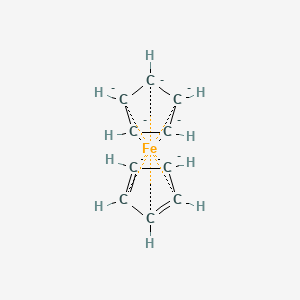

FERROCENE, also known as this compound, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings sandwiching a central iron atom, forming a “sandwich” structure. This compound is notable for its stability and unique bonding, which sparked significant interest in the field of organometallic chemistry .

Synthetic Routes and Reaction Conditions:

From Grignard Reagents: this compound can be synthesized by treating a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron chloride (II) to form this compound.

From Cyclopentadiene: Cyclopentadiene is treated with iron chloride in the presence of a strong base to obtain this compound

Industrial Production Methods:

- Industrial methods often involve the use of sodium cyclopentadienide or freshly cracked cyclopentadiene deprotonated with potassium hydroxide, followed by reaction with anhydrous iron(II) chloride in ethereal solvents .

Types of Reactions:

Oxidation: this compound can be oxidized to form the ferrocenium cation.

Substitution: It undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation, faster than benzene.

Formylation and Carboxylation: These reactions yield mono-functionalized derivatives

Common Reagents and Conditions:

Oxidation: Strong acids can reversibly oxidize this compound to the ferrocenium cation.

Substitution: Electrophilic reagents and catalysts like aluminum chloride are commonly used in substitution reactions

Major Products:

Ferrocenium Cation: Formed during oxidation.

Substituted Ferrocenes: Products of electrophilic substitution reactions

Chemistry:

Catalysis: this compound is used as a catalyst in various organic reactions.

Polymer Chemistry: Incorporation into polymeric frameworks enhances material properties.

Biology and Medicine:

Drug Design: this compound derivatives are explored for their potential in drug design due to their stability and redox properties.

Industry:

Fuel Additives: Used to improve the efficiency of fuels.

Sensors: Employed in the development of electrochemical sensors.

Mecanismo De Acción

The mechanism by which ferrocene exerts its effects is primarily through its redox properties. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in its applications in catalysis and sensor technology .

Comparación Con Compuestos Similares

Nickelocene: Similar structure but contains nickel instead of iron.

Cobaltocene: Contains cobalt and exhibits different redox properties.

Chromocene: Contains chromium and has distinct chemical reactivity.

Uniqueness:

Stability: Ferrocene is remarkably stable compared to its analogs.

Redox Properties: Its reversible redox behavior is more pronounced, making it highly useful in various applications.

This compound, or this compound, stands out due to its unique structure, stability, and versatile applications across multiple fields. Its discovery and subsequent research have significantly advanced the understanding and development of organometallic chemistry.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

Ferrocene exhibits high reactivity towards electrophilic reagents, behaving similarly to aromatic compounds like benzene .

-

Acylation: this compound undergoes Friedel-Crafts acylation with remarkable ease . Even mild Lewis acid catalysts like stannic chloride, boron trifluoride, zinc chloride, and phosphoric acid can be used successfully . In a competitive reaction with anisole for acetyl chloride and aluminum chloride, acetylthis compound is the sole product, highlighting this compound's high reactivity .

-

Alkylation, Sulfonation, and Formylation: this compound can undergo alkylation, sulfonation, formylation, and other reactions characteristic of aromatic compounds .

Ligand Exchange Reactions

This compound can participate in ligand exchange reactions where a Cp ring is exchanged with an aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride .

-

Reaction Mechanism: Aluminum chloride abstracts one Cp ring from this compound, causing it to decompose. The iron atom then coordinates with another aromatic compound .

-

Substituent Effects: The electronic effects of substituents on the reaction of 1,1’-disubstituted ferrocenes with benzenes show that reactivity increases with the introduction of methyl groups . Studies have also explored ligand exchange reactions between this compound and benzene derivatives bearing alkyl, alkanoyl, alkoxyl, or chloro groups, noting the effects of these substituents on reactivity .

-

Reactions with alkoxybenzenes, such as anisole and butoxybenzene, proceed with the highest yields when using 1,2-dichloroethane as the solvent and a this compound:arene:AlCl₃ ratio of 1:1:2 .

-

The ligand exchange reaction of this compound with o-dimethoxybenzene does not yield the desired product, while reactions with m- and p-dimethoxybenzene do .

-

Oxidation

Under oxidizing conditions, this compound can reversibly react with strong acids to form the ferrocenium cation, Fe(C₅H₅)₂⁺ .

Reactions with Electrophiles

This compound's reactivity towards electrophilic reagents has been leveraged in various synthetic strategies .

-

Gold-Catalyzed C–H Activation: this compound can undergo gold-catalyzed C–H activation reactions. For instance, Lopez’s group developed a novel gold-catalyzed C–H activation reaction of this compound-appended prop-2-ynoic acid .

Other Reactions

-

Solid-State Reactions: Thermal decomposition of this compound in the presence of oxalic acid dihydrate in different atmospheres yields different iron-based nanomaterials . In an oxygen atmosphere, it produces hematite, while in a nitrogen atmosphere, it produces cohenite .

-

Reactions with Substituted Benzenes: Ligand exchange reactions between this compound and various substituted benzenes using aluminum chloride catalysis have been explored . The yields of reactions with alkanoyl- and alkoxybenzenes are often low due to the coordination of aluminum chloride to the oxygens of the benzene substituents .

Mechanochemical Reactions

Mechanochemical studies have been conducted to understand the mechanical bond strength of this compound .

-

Chain Scission: Studies show that chain scission occurs specifically at the embedded this compound units . Quantitative analysis revealed that a high percentage of chain scission events occur at this compound, hinting at the lability of the Fe-Cp bond .

-

Dissociation Mechanism: The mechanism of this compound dissociation may involve the heterolytic dissociation of Cp⁻ from [CpFe]⁺ . This is consistent with the accepted mechanism for the formation of this compound, although under different conditions .

Data Table of Reactions

This compilation demonstrates the diverse reactivity of this compound, making it a valuable building block in organometallic synthesis and materials science.

Propiedades

Fórmula molecular |

C10H10Fe-6 |

|---|---|

Peso molecular |

186.03 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;cyclopentane;iron |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |

Clave InChI |

XISWFGALECMDCV-UHFFFAOYSA-N |

SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

SMILES canónico |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.